molecular formula C25H31NO4 B15285841 Ethyl 5-(4-[1,1\'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate

Ethyl 5-(4-[1,1\'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate

Cat. No.: B15285841
M. Wt: 409.5 g/mol
InChI Key: QOCQMJHAWNNWAV-UHFFFAOYSA-N
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Description

This compound features a conjugated 2-pentenoate backbone substituted with a 4-biphenyl group at position 5, a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a methyl group at position 2. The Boc group enhances stability during synthetic processes, while the biphenyl moiety may confer aromatic stacking interactions in biological systems.

Properties

IUPAC Name

ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31NO4/c1-6-29-23(27)18(2)16-22(26-24(28)30-25(3,4)5)17-19-12-14-21(15-13-19)20-10-8-7-9-11-20/h7-16,22H,6,17H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCQMJHAWNNWAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methyl 4-Bromo-D-Phenylalaninate Hydrochloride Formation

The synthesis begins with 4-bromo-D-phenylalanine, where treatment with thionyl chloride (SOCl₂) in methanol yields methyl 4-bromo-D-phenylalaninate hydrochloride. This step ensures retention of the D-configuration at the α-carbon, critical for the final compound’s biological activity. The Boc-protection of the amine using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine proceeds with >95% yield, as confirmed by nuclear magnetic resonance (NMR) analysis.

Grignard Addition and Reduction

Reaction of the Boc-protected intermediate with phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) at −10°C installs the biphenyl group via nucleophilic aromatic substitution. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol selectively reduces the ketone to a secondary alcohol, achieving a diastereomeric excess of 88%. Kinetic control at −20°C minimizes over-reduction byproducts.

Wittig Olefination

The alcohol intermediate undergoes oxidation to the corresponding aldehyde using pyridinium chlorochromate (PCC), followed by Wittig reaction with ethyl 2-(triphenylphosphoranylidene)propionate. This step forms the α,β-unsaturated ester with >90% (E)-selectivity, confirmed by gas chromatography-mass spectrometry (GC-MS). Triphenylphosphine oxide byproduct is removed via recrystallization from isopropyl acetate, reducing contamination to <0.5%.

Alternative Pathway via tert-Butyl Carbamate Intermediate

Oxidative Activation

(R)-tert-Butyl(1-([1,1'-biphenyl]-4-yl)-3-hydroxypropane-2-yl)carbamate is treated with sodium hypochlorite (NaClO) and tetramethylpiperidine oxide (TEMPO) in a biphasic system (water/isopropyl acetate). This oxidizes the secondary alcohol to a ketone without epimerization, as demonstrated by chiral high-performance liquid chromatography (HPLC).

Modified Wittig Reaction

The ketone reacts with ethoxyformylethylidenetriphenyl phosphorane at 60°C, yielding the target pentenoate ester. Lithium hydroxide (LiOH) hydrolysis of the ethyl ester followed by acidic workup with acetic acid precipitates the product in 78% yield. This method reduces reaction steps compared to the Grignard approach but requires careful pH control to prevent Boc-deprotection.

Catalytic Hydrogenation for Stereochemical Control

Asymmetric Hydrogenation

A patent describes hydrogenation of an enamine precursor using a chiral ruthenium catalyst (Ru-BINAP) under 3.5 MPa H₂ at 80°C. This achieves 98% enantiomeric excess (ee) for the (4R)-configured amine, critical for sacubitril’s pharmacodynamic profile. The ligand-to-metal ratio (2:1) optimizes turnover frequency (TOF) to 450 h⁻¹.

Deoxygenation and Esterification

Post-hydrogenation, the amine is protected with Boc anhydride, and the resulting carbamate undergoes esterification with ethyl chloroformate in dichloromethane (DCM). Silica gel chromatography (hexane/ethyl acetate 4:1) isolates the product with 91% purity.

Industrial-Scale Process Optimization

Solvent and Catalyst Recycling

A 2017 method employs isopropyl acetate as a solvent, enabling efficient phase separation and recycling via distillation. Palladium on carbon (Pd/C) from hydrogenation steps is recovered using centrifugation, reducing catalyst costs by 40%.

Crystallization Conditions

Final purification uses ethanol/water (3:1) at −5°C, yielding needle-shaped crystals suitable for X-ray diffraction. Orthorhombic crystal parameters (a = 3459.3 pm, b = 989.9 pm, c = 1541.0 pm) confirm molecular dimensions.

Analytical Characterization Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 7.62–7.58 (m, 4H, biphenyl), 5.21 (s, 1H, NHBoc), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.94 (s, 3H, CH₃), 1.43 (s, 9H, C(CH₃)₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O ester), 155.6 (C=O Boc), 140.1–126.3 (biphenyl), 80.1 (C(CH₃)₃), 60.4 (OCH₂CH₃), 28.3 (C(CH₃)₃).
  • HRMS : m/z calc. for C₂₅H₃₁NO₄ [M+H]⁺ 410.2325, found 410.2328.

Physicochemical Properties

Property Value Method
Boiling Point 562.7±50.0°C Predicted
Density 1.081±0.06 g/cm³ Predicted
Solubility DMSO: 12 mg/mL Experimental
Melting Point 112–114°C Differential scanning calorimetry

Comparative Analysis of Synthetic Methods

Parameter Grignard Route Hydrogenation Oxidative-Wittig
Steps 6 5 4
Overall Yield 34% 41% 52%
(E)-Selectivity 92% 99% 88%
Catalyst Cost $120/kg $450/kg $90/kg
Purity 98.5% 99.2% 97.8%

The oxidative-Wittig method offers the highest throughput for API manufacturing, while the hydrogenation route provides superior stereocontrol.

Challenges and Mitigation Strategies

Epimerization Risk

Basic conditions during Boc-deprotection may racemize the α-carbon. Acidic workup (pH 4–5) with citric acid minimizes this, maintaining >98% ee.

Byproduct Management

Triphenylphosphine oxide from Wittig reactions is removed via activated carbon filtration, reducing residual levels to <100 ppm.

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid

The ethyl ester group undergoes base-catalyzed hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Reaction Conditions Details Yield Purity Source
LiOH (1.3 mol) in ethanol/water, 80°CReflux for 1 hour; citric acid quenching followed by crystallization.79.05%99.20%
LiOH (4.57 g) in ethanol/water, refluxTLC-monitored reaction; acetic acid used for neutralization.79.9%98.8%
LiOH in ethanol, 35°C, 1 hourDirect hydrolysis with subsequent concentration and crystallization.70%N/A

The resulting product, (R,E)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methyl-2-pentenoic acid, retains the Boc-protected amine, enabling further functionalization .

Boc Deprotection

While direct Boc deprotection of this compound is not explicitly documented in the sources, analogous reactions suggest potential pathways:

  • Acidic Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane typically removes the Boc group, generating a free amine.

  • Thermal Stability : The Boc group remains intact under basic hydrolysis conditions (e.g., LiOH/ethanol), as evidenced by the stability of the amino-protected product in hydrolysis reactions .

Reaction Optimization Insights

  • Temperature Sensitivity : Higher yields (79–80%) are achieved at 80°C compared to 35°C (70%) .

  • Purification Methods : Activated carbon and recrystallization (e.g., ethanol/water mixtures) enhance purity to >99% .

  • Stereochemical Integrity : The (2E,4S) configuration remains preserved during hydrolysis, critical for biological activity .

Comparative Reaction Data

The table below contrasts hydrolysis conditions and outcomes:

Parameter Mild Conditions (35°C) High-Temperature (80°C)
CatalystLiOHLiOH
SolventEthanolEthanol/water
Time1 hour1–2 hours
Yield70%79–80%
PurityN/A98.8–99.3%
Byproduct ManagementMinimalActivated carbon filtration

Scientific Research Applications

Chemistry

In organic synthesis, (R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate can be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications.

Biology and Medicine

The Boc-protected amine group makes this compound useful in peptide synthesis, where it can be used to protect amine functionalities during the synthesis of peptides and proteins

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatile reactivity makes it a valuable building block for various chemical processes.

Mechanism of Action

The mechanism of action of (R,E)-ethyl 5-([1,1’-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpent-2-enoate largely depends on its functional groups. The Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The biphenyl group can interact with biological targets through π-π stacking interactions and hydrophobic effects .

Comparison with Similar Compounds

Ethyl (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-Amino-2-Methylpentanoate ()

  • Structural Similarities : Both compounds share a biphenyl group and an ethyl ester backbone.
  • Key Differences: The compound in lacks the Boc-protected amino group and the conjugated double bond (2-pentenoate vs. pentanoate). The absence of the Boc group increases reactivity but reduces stability during synthesis.
  • Implications : The Boc group in the target compound may improve pharmacokinetic properties by delaying metabolic degradation .

Ethyl 4-[([1,1'-Biphenyl]-4-ylcarbonyl)Amino]Benzoate ()

  • Structural Similarities: Contains a biphenyl-carbonyl-amino motif linked to an ethyl ester.
  • Key Differences: The benzoate core replaces the pentenoate chain, reducing conformational flexibility. The absence of the Boc group and methyl substituent simplifies the structure.
  • Implications: The rigid benzoate scaffold may limit binding to flexible enzyme active sites compared to the target compound’s pentenoate backbone .

Ethyl 4-((2-Ethoxy-2-Oxo-1-Phenylethyl)Amino)Butanoate ()

  • Structural Similarities: Features an ethoxycarbonyl group and amino-ester linkage.
  • Key Differences: A shorter butanoate chain and a phenylethyl substituent instead of biphenyl.
  • Implications : The shorter chain may reduce lipophilicity, impacting membrane permeability in biological systems .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight Key Functional Groups Biphenyl Presence Amino Protection Backbone Type
Target Compound ~425.5* Boc, Ethyl Ester, Biphenyl, Methyl Yes Boc 2-Pentenoate
Ethyl (2R,4S)-5-Biphenyl-4-yl... () 311.42 Amino, Ethyl Ester, Biphenyl, Methyl Yes None Pentanoate
Ethyl 4-(Biphenylcarbonyl)Amino Benzoate () 375.4 Ethyl Ester, Biphenylcarbonyl, Amino Yes None Benzoate
Ethyl 4-[(2-Ethoxy-2-Oxo-1-Phenylethyl)... () 307.3 Ethoxycarbonyl, Amino, Phenyl No None Butanoate

*Estimated based on structural formula.

Biological Activity

Introduction

Ethyl 5-(4-[1,1'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate, with the PubChem CID 58027475, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Properties

  • Molecular Formula: C25H31NO4
  • Molecular Weight: 409.5 g/mol
  • Structure: The compound features a biphenyl moiety and an amino acid derivative, which may contribute to its biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that compounds with biphenyl structures often exhibit anticancer properties. For instance, derivatives similar to ethyl 5-(4-[1,1'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate have shown promise in inhibiting tumor growth in various cancer cell lines.

Case Study:

A study published in the Journal of Organic Chemistry highlighted the synthesis of biphenyl-containing compounds and their evaluation against cancer cell lines. The results indicated significant cytotoxicity at micromolar concentrations, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

2. Antioxidant Properties

The presence of the biphenyl group is also associated with antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems.

Research Findings:

In vitro assays demonstrated that similar compounds could scavenge free radicals effectively, contributing to their protective roles against oxidative stress-related diseases .

3. Enzyme Inhibition

Compounds with similar structures have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways.

Example:

Research has shown that certain biphenyl derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. This inhibition suggests potential applications in treating inflammatory conditions .

4. Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles of ethyl 5-(4-[1,1'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate is essential for its therapeutic application.

Data Table: Pharmacokinetic Properties

PropertyValue
AbsorptionModerate
DistributionHigh lipophilicity
MetabolismHepatic
ExcretionRenal

Studies suggest that the compound exhibits moderate absorption characteristics with extensive hepatic metabolism, which is typical for many organic compounds .

5. Potential Side Effects

While the biological activities are promising, potential side effects must be considered. Toxicological assessments indicate that high doses may lead to liver toxicity and gastrointestinal disturbances.

Ethyl 5-(4-[1,1'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate shows significant promise due to its anticancer activity, antioxidant properties, and enzyme inhibition capabilities. However, further research is essential to fully understand its pharmacokinetics and safety profile before clinical applications can be considered.

Future Directions
Continued exploration into structure-activity relationships (SAR) will be critical for optimizing this compound's efficacy and safety. Collaborative studies involving medicinal chemistry and pharmacology will enhance our understanding of its potential therapeutic uses.

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-(4-[1,1'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate?

Methodological Answer: The compound can be synthesized via multi-step organic reactions, including:

  • Stepwise coupling : Use Suzuki-Miyaura cross-coupling for introducing the biphenyl moiety, followed by protection of the amino group with Boc (tert-butoxycarbonyl) using di-tert-butyl dicarbonate [(Boc)₂O] under basic conditions .
  • Esterification : Ethyl ester formation via nucleophilic acyl substitution using ethyl chloroformate in the presence of a base like triethylamine .
  • Stereochemical control : Ensure (E)-configuration at the pentenoate double bond by employing Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • FT-IR/Raman : Identify functional groups (e.g., carbonyl stretches at ~1700–1750 cm⁻¹ for esters and Boc-protected amines) and monitor reaction progress .
  • NMR : Use ¹H/¹³C NMR to confirm regiochemistry and stereochemistry. Key signals include ethyl ester protons (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and biphenyl aromatic protons (δ ~7.2–7.8 ppm) .
  • Elemental Analysis (CHNS) : Verify purity and molecular formula with ≤0.3% deviation from theoretical values .

Q. What safety precautions are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine particles .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
  • Waste Disposal : Neutralize residual reagents (e.g., quench Boc-protecting agents with aqueous citric acid) before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical data?

Methodological Answer:

  • DFT Optimization : Compare calculated vibrational spectra (IR/Raman) with experimental data to validate structural assignments. Discrepancies in peak positions may indicate conformational flexibility or solvent effects .
  • NMR Chemical Shift Prediction : Use software like Gaussian or ADF to simulate ¹H/¹³C shifts. Deviations >0.5 ppm suggest potential misassignments or impurities .
  • Reaction Pathway Analysis : Model intermediates and transition states to explain unexpected stereochemical outcomes or byproduct formation .

Q. How to design experiments to confirm stereochemical integrity during synthesis?

Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (E)-configuration of the pentenoate moiety and verify Boc-group orientation .
  • NOESY NMR : Detect spatial proximity between protons (e.g., biphenyl and methyl groups) to confirm spatial arrangement .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers if racemization is suspected during synthesis .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki coupling efficiency. Use microwave-assisted synthesis to reduce reaction time .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for Boc protection. Add molecular sieves to scavenge water and improve yield .
  • In-line Analytics : Implement FT-IR or Raman probes for real-time monitoring of intermediate formation .

Q. How to address discrepancies in biological activity data across structural analogs?

Methodological Answer:

  • SAR Studies : Systematically modify substituents (e.g., biphenyl vs. naphthyl groups) and measure activity changes. Use ANOVA to identify statistically significant trends .
  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to correlate structural motifs (e.g., Boc-protected amine) with target binding .
  • Metabolite Profiling : Conduct LC-MS studies to assess stability under physiological conditions. Rapid Boc deprotection may explain reduced in vivo efficacy .

Data Contradiction Resolution

Q. How to reconcile conflicting elemental analysis and mass spectrometry data?

Methodological Answer:

  • Purity Assessment : Repeat elemental analysis after recrystallization or column chromatography. Persistent deviations suggest persistent impurities (e.g., solvent residues) .
  • High-Resolution MS : Confirm molecular ion ([M+H]⁺) with <2 ppm error. Adducts (e.g., [M+Na]⁺) may skew low-resolution MS interpretations .
  • Thermogravimetric Analysis (TGA) : Rule out hygroscopicity or decomposition during analysis by measuring weight loss under controlled heating .

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